Androst-5-en-3-ol-7,17-dione acetate
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Overview
Description
Androst-5-en-3-ol-7,17-dione acetate: is a synthetic steroidal compound with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol . It is also known by other names such as 7-keto-DHEA and 7-oxo-DHA . This compound is a white to off-white crystalline powder and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-3-ol-7,17-dione acetate typically involves the acetylation of 7-keto-dehydroepiandrosterone (7-keto-DHEA) . The reaction conditions often include the use of acetic anhydride and a base such as pyridine . The reaction is carried out under controlled temperatures to ensure the formation of the desired acetate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Androst-5-en-3-ol-7,17-dione acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the ketone groups to hydroxyl groups.
Substitution: This reaction can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-keto-DHEA , while reduction can yield 7-hydroxy-DHEA .
Scientific Research Applications
Biology: In biological research, this compound is used to study the metabolic pathways of steroid hormones and their effects on various biological processes .
Medicine: In medicine, Androst-5-en-3-ol-7,17-dione acetate is investigated for its potential therapeutic effects, including its role in modulating androgen and estrogen receptors .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various steroidal drugs and supplements .
Mechanism of Action
The mechanism of action of Androst-5-en-3-ol-7,17-dione acetate involves its interaction with androgen and estrogen receptors . It acts as a modulator, influencing the activity of these receptors and thereby affecting various physiological processes . The molecular targets include the androgen receptor (AR) and the estrogen receptor (ER) , and the pathways involved include the steroid hormone signaling pathway .
Comparison with Similar Compounds
Androstenediol (Androst-5-ene-3β,17β-diol): A weak androgen and estrogen steroid hormone.
Androstenedione (Androst-4-ene-3,17-dione): An intermediate in the biosynthesis of testosterone and estrogen.
Dehydroepiandrosterone (DHEA; Androst-5-en-3β-ol-17-one): A precursor to various steroid hormones.
Uniqueness: Androst-5-en-3-ol-7,17-dione acetate is unique due to its specific acetylation at the 3-hydroxyl group, which imparts distinct chemical properties and biological activities compared to its non-acetylated counterparts .
Properties
Molecular Formula |
C21H28O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14?,15-,16-,19-,20-,21-/m0/s1 |
InChI Key |
VVSMJVQHDZUPIL-FQAVLMBTSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC4=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C |
Origin of Product |
United States |
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